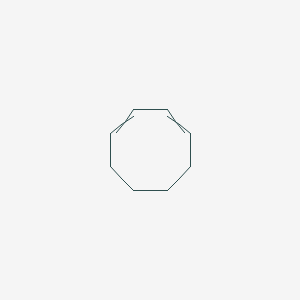

Cycloocta-1,3-diene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

cycloocta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKODOZNUZCUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of (1Z,3Z)-Cycloocta-1,3-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and photochemical behavior of (1Z,3Z)-cycloocta-1,3-diene. The information is curated to support research and development activities where this cyclic diene may be a key intermediate or structural motif. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for its synthesis and a characteristic photochemical reaction are also provided, alongside a visual representation of the reaction workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (1Z,3Z)-cycloocta-1,3-diene, providing a spectral fingerprint for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of (1Z,3Z)-cycloocta-1,3-diene have been reported, providing detailed information about its molecular structure. The assignments are based on data from F.A. Anet and I. Yavari's 1978 publication in the Journal of the American Chemical Society.

Table 1: ¹H NMR Spectroscopic Data for (1Z,3Z)-cycloocta-1,3-diene

| Proton Assignment | Chemical Shift (ppm) |

| H1, H4 | 5.82 |

| H2, H3 | 5.66 |

| H5, H8 | 2.19 |

| H6, H7 | 1.51 |

Table 2: ¹³C NMR Spectroscopic Data for (1Z,3Z)-cycloocta-1,3-diene

| Carbon Assignment | Chemical Shift (ppm) |

| C1, C4 | 129.5 |

| C2, C3 | 127.8 |

| C5, C8 | 29.3 |

| C6, C7 | 26.5 |

Infrared (IR) Spectroscopy

The infrared spectrum of (1Z,3Z)-cycloocta-1,3-diene exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for (1Z,3Z)-cycloocta-1,3-diene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3020 | C-H Stretch | =C-H (Olefinic) |

| ~2925, ~2850 | C-H Stretch | -C-H (Aliphatic) |

| ~1640 | C=C Stretch | Conjugated Diene |

| ~1450 | CH₂ Bend | Methylene |

| ~720 | C-H Bend | cis-Disubstituted Alkene |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of (1Z,3Z)-cycloocta-1,3-diene results in a characteristic fragmentation pattern. The molecular ion peak and major fragment ions are summarized below.

Table 4: Mass Spectrometry Data for (1Z,3Z)-cycloocta-1,3-diene

| m/z | Ion | Relative Intensity |

| 108 | [C₈H₁₂]⁺• (Molecular Ion) | High |

| 93 | [C₇H₉]⁺ | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |

| 79 | [C₆H₇]⁺ | High |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |

| 67 | [C₅H₇]⁺ | High |

| 54 | [C₄H₆]⁺• (Butadiene radical cation) | Moderate |

Experimental Protocols

Detailed methodologies for the synthesis and a key photochemical reaction of (1Z,3Z)-cycloocta-1,3-diene are provided below.

Synthesis of (1Z,3Z)-cycloocta-1,3-diene

A common route for the synthesis of cis,cis-1,3-cyclooctadiene involves the isomerization of cyclooctyne (B158145). The following protocol is adapted from the work of König et al. (2012), where the diene is initially formed as a platinum complex and can be subsequently liberated.

Experimental Procedure:

-

Reaction Setup: A solution of [K(18C6)][PtCl₃(cyclooctyne)] in chloroform (B151607) is prepared in a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

Isomerization: The reaction mixture is stirred at room temperature for several weeks. The progress of the isomerization of the coordinated cyclooctyne to cycloocta-1,3-diene can be monitored by ¹H NMR spectroscopy.

-

Formation of the Diene Complex: The reaction yields the dinuclear platinum complex [K(18C6)]₂[(PtCl₃)₂(μ-η²:η²-1,3-COD)] and free (1Z,3Z)-cycloocta-1,3-diene.

-

Isolation (Conceptual): Liberation of the diene from the platinum complex can be achieved by treatment with a stronger coordinating ligand, such as triphenylphosphine, which displaces the diene. Subsequent purification by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) would yield the pure (1Z,3Z)-cycloocta-1,3-diene.

Photochemical Isomerization of (1Z,3Z)-cycloocta-1,3-diene

(1Z,3Z)-cycloocta-1,3-diene can undergo photosensitized cis-trans isomerization. The following protocol is based on the work of Shi and Inoue (1998).

Experimental Procedure:

-

Sample Preparation: A solution of (1Z,3Z)-cycloocta-1,3-diene and a chiral aromatic amide sensitizer (B1316253) (e.g., a benzene(poly)carboxamide with C₂-symmetric pyrrolidine (B122466) moieties) is prepared in a non-polar solvent like pentane (B18724) in a quartz reaction vessel. The concentration of the diene is typically in the range of 0.01-0.05 M, and the sensitizer concentration is adjusted to achieve significant light absorption.

-

Photolysis: The solution is deoxygenated by bubbling with argon or nitrogen for at least 30 minutes to prevent photooxidation. The reaction vessel is then irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp) through a filter to select the desired wavelength that excites the sensitizer but not the diene directly. The irradiation is carried out at a controlled low temperature.

-

Reaction Monitoring: The progress of the isomerization to (1E,3Z)-cycloocta-1,3-diene is monitored by gas chromatography (GC) or ¹H NMR spectroscopy.

-

Product Analysis: After a specific irradiation time, the reaction mixture is analyzed to determine the conversion and, if a chiral sensitizer is used, the enantiomeric excess of the product.

Visualized Workflow: Photochemical Isomerization

The following diagram illustrates the workflow for the photosensitized isomerization of (1Z,3Z)-cycloocta-1,3-diene.

Caption: Workflow for the photosensitized isomerization of (1Z,3Z)-cycloocta-1,3-diene.

An In-depth Technical Guide to the Reactivity and Mechanism of Cycloocta-1,3-diene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and underlying mechanisms of cycloocta-1,3-diene in Diels-Alder reactions. Drawing upon established principles of organic chemistry and computational studies of analogous cyclic dienes, this document outlines the expected reactivity, stereochemical outcomes, and mechanistic pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from well-understood cyclic systems to provide a robust predictive framework.

Introduction to Diels-Alder Reactions of Cyclic Dienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings.[1] The reaction involves a concerted mechanism between a conjugated diene and a dienophile, proceeding through a cyclic transition state.[1] Cyclic dienes are particularly noteworthy for their high reactivity, which is attributed to their conformationally locked s-cis geometry, a prerequisite for the reaction to occur.[2][3] Among cyclic dienes, cyclopentadiene (B3395910) is the most studied and serves as a benchmark for reactivity.[4] Larger rings, such as cyclohexadiene and cycloheptadiene, generally exhibit decreased reactivity.[5]

Reactivity of this compound: A Predictive Analysis

This compound, with its eight-membered ring, possesses a conjugated diene system that is also held in an s-cis conformation, suggesting it should be reactive in Diels-Alder reactions. However, the larger ring size introduces conformational complexities that can influence reactivity compared to smaller cyclic dienes like cyclopentadiene.

The reactivity of a diene in a Diels-Alder reaction is influenced by both electronic and steric factors. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the HOMO-LUMO energy gap between the reactants.[3] For unsubstituted this compound, its reactivity will be primarily dictated by its inherent electronic nature and its ability to achieve a planar transition state geometry.

Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state.[1] This mechanism has important stereochemical implications.

Concerted Mechanism

The reaction involves the simultaneous formation of two new sigma bonds and the conversion of three pi bonds into one new pi bond.

Figure 1: General workflow of the Diels-Alder reaction.

Endo/Exo Selectivity

When a cyclic diene reacts with a substituted dienophile, two diastereomeric products can be formed: the endo and exo adducts.[7]

-

Endo Adduct: The substituent on the dienophile is oriented towards the newly formed double bond in the bicyclic product.

-

Exo Adduct: The substituent on the dienophile is oriented away from the newly formed double bond.

Generally, the endo product is the kinetically favored product, formed faster due to secondary orbital interactions that stabilize the endo transition state.[8][9] The exo product is often the thermodynamically more stable product due to reduced steric hindrance.[8] At lower reaction temperatures, the endo product is typically the major product, while at higher temperatures, where the reaction becomes reversible (retro-Diels-Alder), the more stable exo product may predominate.[8]

For the reaction of this compound, it is expected to follow this general principle, favoring the endo adduct under kinetic control.

Figure 2: Endo vs. Exo selectivity in Diels-Alder reactions.

Experimental Protocols (General)

While specific protocols for this compound are scarce, the following general procedures for Diels-Alder reactions involving cyclic dienes can be adapted.

Reaction with Maleic Anhydride (B1165640)

This reaction is a classic example and is typically high-yielding with smaller cyclic dienes.

Materials:

-

Cyclic diene (e.g., Cyclopentadiene as a model)

-

Maleic anhydride

-

Ethyl acetate (B1210297) (solvent)

-

Hexane (B92381) or petroleum ether (for precipitation)

Procedure:

-

Dissolve maleic anhydride in ethyl acetate, warming gently if necessary.[10]

-

Cool the solution in an ice bath.[10]

-

Add the cyclic diene to the cooled solution and swirl to mix.[10]

-

Allow the reaction to proceed. With highly reactive dienes like cyclopentadiene, the reaction is often exothermic and proceeds rapidly at room temperature.[2] For a less reactive diene like this compound, gentle heating might be required.

-

Induce crystallization by scratching the flask or adding a seed crystal.

-

Add hexane or petroleum ether to precipitate the product.[11]

-

Collect the product by vacuum filtration, wash with a cold solvent, and dry.[12]

Reaction with Dimethyl Acetylenedicarboxylate (B1228247) (DMAD)

DMAD is a highly reactive dienophile that can react with a variety of dienes.

Materials:

-

Cyclic diene

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Solvent (e.g., dichloromethane, toluene, or xylene)[13]

-

Lewis acid catalyst (optional, e.g., AlCl₃)[14]

Procedure:

-

Dissolve the cyclic diene in an appropriate solvent in a round-bottom flask equipped with a reflux condenser.

-

Add DMAD to the solution.

-

If a catalyst is used, it should be added cautiously.

-

Heat the reaction mixture to reflux for a specified time. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[14]

Figure 3: General experimental workflow for a Diels-Alder reaction.

Quantitative Data Summary (Predictive)

Due to the lack of specific experimental data for this compound, the following table provides a comparative overview of reactivity for various cyclic dienes, which can be used to estimate the expected outcome for this compound. It is anticipated that the reaction of this compound would require more forcing conditions (higher temperatures, longer reaction times, or the use of a Lewis acid catalyst) and may result in lower yields compared to cyclopentadiene.

| Diene | Dienophile | Conditions | Yield | Endo:Exo Ratio | Reference |

| Cyclopentadiene | Maleic Anhydride | Ethyl Acetate/Hexane, RT | High | Predominantly Endo | [2] |

| 1,3-Butadiene | Maleic Anhydride | Xylene, Reflux | ~89% | - | [15] |

| Anthracene | Maleic Anhydride | Xylene, Reflux (30 min) | High | - | [12] |

| Furan | Maleic Anhydride | Acetonitrile, 40°C, 48h | - | Exclusively Exo (thermodynamic) | [8] |

| This compound | Maleic Anhydride | (Predicted) | (Predicted) Moderate | (Predicted) Predominantly Endo (Kinetic) | - |

| This compound | DMAD | (Predicted) | (Predicted) Moderate to High | - | - |

Conclusion

This compound is expected to participate in Diels-Alder reactions, consistent with its nature as a cyclic diene with a fixed s-cis conformation. Its reactivity is predicted to be lower than that of smaller cyclic dienes like cyclopentadiene due to increased ring strain and conformational effects in the transition state. The stereochemical outcome is expected to favor the endo adduct under kinetic control, in line with the general principles of the Diels-Alder reaction. The provided general experimental protocols can serve as a starting point for the synthesis of Diels-Alder adducts of this compound, with the understanding that optimization of reaction conditions will likely be necessary. Further experimental and computational studies are warranted to fully elucidate the quantitative aspects of its reactivity and to expand its application in synthetic chemistry.

References

- 1. Diels Alder: endo and exo [employees.csbsju.edu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Theoretical analysis of reactivity patterns in Diels-Alder reactions of cyclopentadiene, cyclohexadiene, and cycloheptadiene with symmetrical and unsymmetrical dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. odp.library.tamu.edu [odp.library.tamu.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

physical properties of 1,3-cyclooctadiene including melting and boiling points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3-cyclooctadiene (B162279), a versatile cyclic diene utilized in organic synthesis, coordination chemistry, and the production of polymers, fragrances, and pharmaceuticals.[1] The information herein is intended to support research and development activities by providing reliable physical data, detailed experimental methodologies for its verification, and a logical workflow for its characterization.

Core Physical Properties

1,3-Cyclooctadiene (CAS No: 1700-10-3, (Z,Z)-isomer CAS No: 3806-59-5) is a colorless liquid with a strong odor.[1] It is less dense than water and insoluble in it.[2] The molecule has a molecular weight of 108.18 g/mol .[1][2][3][4]

The key physical properties of 1,3-cyclooctadiene are summarized in the table below. The data represents the more common (Z,Z)- or cis,cis-isomer. It is important to note that boiling points can vary significantly with pressure.

| Physical Property | Value | Notes |

| Melting Point | -53 °C to -51 °C[1][5][6] | |

| Boiling Point | 142-144 °C | At atmospheric pressure (lit.) |

| 55 °C[1][5][6] | At 34 mmHg (lit.) | |

| Density | 0.869 g/mL[6] | At 25 °C (lit.) |

| 0.873 g/mL[1] | At 20 °C (lit.) | |

| Refractive Index (n20/D) | 1.493 - 1.494[1][3][5] | At 20 °C |

| Flash Point | 24 °C - 25 °C (75.2 °F - 77.0 °F) | Closed cup |

| Molecular Formula | C₈H₁₂[1][2][3] | |

| Molecular Weight | 108.18 g/mol [1][2][3][4] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for compound identification and purity assessment.[7][8][9][10] The following sections describe generalized, yet detailed, methodologies for measuring the melting and boiling points of a compound like 1,3-cyclooctadiene.

Since 1,3-cyclooctadiene has a very low melting point (-53 °C), this procedure would require a specialized low-temperature apparatus. The general principle, however, remains the same.

Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.[9]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solidified 1,3-cyclooctadiene is finely powdered and packed into a capillary tube to a height of 1-2 mm.[8] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[7] For this compound, a cryostat or a specialized low-temperature stage would be necessary.

-

Heating: The apparatus is cooled to well below the expected melting point. The temperature is then raised slowly, at a rate of about 1-2 °C per minute, near the anticipated melting point to ensure thermal equilibrium.[7]

-

Observation: The sample is observed through a magnifying lens. Two temperatures are recorded:

-

Reporting: The melting point is reported as the range from T1 to T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.[8][10] Impurities typically cause a depression and broadening of the melting point range.[7][8][9]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[11]

Methodology: Micro-Boiling Point (Thiele Tube) Method This method is suitable for small sample volumes.[12][13]

-

Sample Preparation: A few milliliters of liquid 1,3-cyclooctadiene are placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band. The bulb of the thermometer should be aligned with the sample.[12] This entire assembly is then immersed in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).[13]

-

Heating: The side arm of the Thiele tube is gently and evenly heated with a Bunsen burner or other heat source.[12][13] This design ensures uniform heating of the oil bath via convection.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Measurement: At this point, heating is discontinued. The apparatus is allowed to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12][13]

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on it.[11][12]

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the identification and purity assessment of a liquid organic compound such as 1,3-cyclooctadiene, integrating the determination of its physical properties with spectroscopic analysis.

Caption: Workflow for the characterization of a liquid organic compound.

References

- 1. Page loading... [guidechem.com]

- 2. 1,3-Cyclooctadiene | C8H12 | CID 299882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1Z,3Z)-cycloocta-1,3-diene [stenutz.eu]

- 4. Cycloocta-1,3-diene | C8H12 | CID 15550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-cyclooctadiene | CAS#:3806-59-5 | Chemsrc [chemsrc.com]

- 6. cis,cis-1,3-Cyclooctadiene 98 3806-59-5 [sigmaaldrich.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. athabascau.ca [athabascau.ca]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

Solubility Profile of Cycloocta-1,3-diene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloocta-1,3-diene is a cyclic hydrocarbon of interest in organic synthesis and materials science. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, addressing the principles governing its solubility, a generalized experimental protocol for quantitative determination, and a framework for data presentation. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust methodology for researchers to determine these parameters experimentally.

Introduction to the Solubility of this compound

This compound (C₈H₁₂) is a nonpolar, cyclic diene. Its molecular structure, characterized by an eight-carbon ring with two conjugated double bonds, dictates its solubility behavior. Based on the well-established principle of "like dissolves like," this compound is expected to be readily soluble in nonpolar organic solvents and exhibit poor solubility in polar solvents.[1]

Qualitative Solubility Profile:

-

High Solubility Expected in: Nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, heptane, toluene, benzene), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate to Low Solubility Expected in: Less polar solvents with some polar characteristics (e.g., dichloromethane, chloroform).

-

Poor to Insoluble in: Highly polar solvents (e.g., water, methanol, ethanol, dimethyl sulfoxide).[1]

The cyclic structure and the presence of double bonds contribute to its physical properties, but do not significantly enhance its solubility in polar environments.[1]

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative data (e.g., g/100 mL or mole fraction at various temperatures) for the solubility of this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (χ) |

| e.g., Hexane | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Diethyl Ether | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with airtight seals

-

Micropipettes or syringes

-

Drying oven

-

Inert gas (e.g., nitrogen or argon) for sensitive solvents

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of a separate liquid phase of the solute indicates that the solution is saturated.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume or mass of the clear, saturated supernatant using a pre-weighed, calibrated micropipette or syringe. To avoid drawing any undissolved solute, it is crucial to take the sample from the upper portion of the liquid.

-

Transfer the withdrawn sample to a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Determine the mass of the withdrawn saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a controlled temperature below the boiling point of the solute can be used.

-

Once the solvent is completely evaporated, place the vial in a drying oven at a temperature sufficient to remove any residual solvent without causing degradation or evaporation of the this compound.

-

Cool the vial to room temperature in a desiccator and weigh it.

-

The mass of the remaining this compound is determined by subtracting the initial mass of the empty vial.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units:

-

Grams per 100 mL of solvent ( g/100 mL):

-

Solubility = (mass of solute / volume of solvent) * 100

-

-

Moles per liter of solution (mol/L):

-

First, calculate the moles of the solute (mass of solute / molar mass of this compound).

-

Then, divide by the volume of the solution in liters.

-

-

Mole fraction (χ):

-

Calculate the moles of the solute and the moles of the solvent in the withdrawn sample.

-

Mole fraction of solute = moles of solute / (moles of solute + moles of solvent)

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.

Conclusion

References

Thermochemistry of (Z,Z)-1,3-Cyclooctadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available for (Z,Z)-1,3-cyclooctadiene, also known as cis,cis-1,3-cyclooctadiene. The information is compiled from experimental measurements and computational studies, offering a valuable resource for researchers in various fields, including reaction kinetics, molecular modeling, and drug design.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for (Z,Z)-1,3-cyclooctadiene. These values are essential for understanding the molecule's stability, reactivity, and potential energy surface.

Enthalpy Data

| Parameter | Value | Units | Method | Reference |

| Enthalpy of Hydrogenation (Liquid Phase) | -204.8 ± 0.3 | kJ/mol | Calorimetry | Turner, R.B.; et al. (1973)[1] |

| Enthalpy of Hydrogenation (Liquid Phase) | -208 | kJ/mol | Calorimetry | Roth, W.R.; et al. (1991)[1] |

| Standard Enthalpy of Formation (Gas Phase) | 84.1 | kJ/mol | From Hydrogenation | Roth, W.R.; et al. (1991)[2] |

Ideal Gas Heat Capacity

| Temperature (K) | Cp,gas (J/mol·K) | Reference |

| 298.15 | 138.8 ± 6.0 | Dorofeeva O.V. (1986)[3] |

| 300 | 139.70 | Dorofeeva O.V. (1986)[3] |

| 400 | 186.56 | Dorofeeva O.V. (1986)[3] |

| 500 | 227.96 | Dorofeeva O.V. (1986)[3] |

| 600 | 262.46 | Dorofeeva O.V. (1986)[3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the critical evaluation and application of thermochemical data. The following sections describe the protocols used in the key studies cited.

Heat of Hydrogenation via Calorimetry (Turner et al., 1973)

The enthalpy of hydrogenation of (Z,Z)-1,3-cyclooctadiene was determined by Turner and coworkers using a custom-built calorimeter. The experimental workflow is outlined below.

Methodology:

-

Sample Preparation: A precise amount of (Z,Z)-1,3-cyclooctadiene was dissolved in glacial acetic acid. Adams' catalyst (platinum dioxide) was used to facilitate the hydrogenation.

-

Calorimetry: The reaction was carried out in a custom-designed isothermal calorimeter. The introduction of hydrogen gas initiated the exothermic hydrogenation reaction, leading to the formation of cyclooctane (B165968).

-

Data Acquisition: The temperature change within the calorimeter was meticulously recorded throughout the reaction.

-

Calculation: The heat evolved during the reaction was calculated from the temperature change and the heat capacity of the calorimeter system. This value, corrected to standard conditions, yielded the enthalpy of hydrogenation.[1]

Enthalpy of Formation Determination (Roth et al., 1991)

Roth and colleagues determined the gas-phase standard enthalpy of formation of (Z,Z)-1,3-cyclooctadiene based on their measured enthalpy of hydrogenation. The logical relationship for this derivation is depicted below.

Methodology: The determination of the gas-phase enthalpy of formation (ΔH°f(g)) for (Z,Z)-1,3-cyclooctadiene by Roth et al. involved a thermochemical cycle based on their experimentally measured liquid-phase enthalpy of hydrogenation (ΔH°hyd(l)). This cycle also required the standard enthalpies of formation of liquid cyclooctane (the hydrogenation product) and the enthalpies of vaporization for both (Z,Z)-1,3-cyclooctadiene and cyclooctane. By applying Hess's Law, these values were combined to calculate the desired gas-phase enthalpy of formation.[1][2]

Computational Thermochemistry

A typical computational workflow for determining the enthalpy of formation is illustrated below.

Computational Protocol (Exemplary):

-

Geometry Optimization: The molecular geometry of (Z,Z)-1,3-cyclooctadiene is first optimized using a computationally efficient method, such as Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using more accurate theories (e.g., MP2, MP4, QCISD(T)) and larger basis sets.

-

Extrapolation and Corrections: The results from the single-point calculations are often extrapolated to the complete basis set limit. Empirical corrections may also be applied to account for remaining inaccuracies.

-

Enthalpy of Formation Calculation: The final, high-accuracy electronic energy is combined with the thermal corrections and the known experimental enthalpies of formation of the constituent atoms to calculate the atomization energy, from which the standard enthalpy of formation of the molecule is derived.

References

Methodological & Application

Application Notes and Protocols for Cycloocta-1,3-diene in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of cycloocta-1,3-diene in transition metal catalysis. Due to its lower stability compared to its isomer, cycloocta-1,5-diene (B8815838) (1,5-COD), pre-formed this compound (1,3-COD) complexes are less common as catalyst precursors. However, 1,3-dienes are crucial substrates in a variety of catalytic reactions, and 1,3-COD can be formed in situ or exist as a stable ligand in specific complexes. This document covers the synthesis of a notable 1,3-COD complex and key catalytic applications involving 1,3-dienes as substrates.

Synthesis of a Stable Dinuclear Platinum(II) Complex with a Bridging 1,3-COD Ligand

While not a direct catalytic application, the synthesis and characterization of stable 1,3-COD complexes are crucial for understanding their coordination chemistry. A notable example is the formation of a dinuclear platinum(II) complex where a this compound ligand bridges two platinum centers. This complex is formed from the isomerization of a cyclooctyne (B158145) precursor.[1][2]

Experimental Protocol: Synthesis of [K(18C6)]₂[(PtCl₃)₂(μ-η²:η²-1,3-COD)]

This protocol is based on the reported synthesis of the dinuclear platinum(II) complex with a bridging 1,3-COD ligand.[1][2]

Materials:

-

[K(18C6)][PtCl₃(COC)] (COC = cyclooctyne, 18C6 = 18-crown-6)

-

Chloroform (CHCl₃)

Procedure:

-

Dissolve [K(18C6)][PtCl₃(COC)] in chloroform.

-

Allow the solution to stand at room temperature for several weeks.

-

During this period, the cyclooctyne ligand isomerizes to this compound.

-

The dinuclear complex, [K(18C6)]₂[(PtCl₃)₂(μ-η²:η²-1,3-COD)], precipitates from the solution.

-

Isolate the crystalline product by filtration.

-

The product can be further characterized by single-crystal X-ray diffraction, NMR spectroscopy (¹H, ¹³C), and electrospray ionization mass spectrometry (ESI-MS).[1][2]

Diagram of the Synthesis and Structure:

Catalytic Applications Involving 1,3-Dienes as Substrates

The most significant role of 1,3-dienes in transition metal catalysis is as substrates for a variety of transformations. Common catalyst precursors for these reactions include complexes of nickel, cobalt, and iron, often with 1,5-cyclooctadiene (B75094) as a labile ligand that is displaced during the reaction.

Nickel-Catalyzed Cycloaddition of 1,3-Dienes

Nickel complexes are effective catalysts for the cycloaddition of 1,3-dienes with various partners, such as 3-azetidinones and 3-oxetanones, leading to the formation of eight-membered heterocyclic rings.[3][4]

This protocol is a general procedure based on reported nickel-catalyzed cycloadditions.[3]

Materials:

-

1,3-Diene (e.g., isoprene)

-

3-Azetidinone derivative

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

Tri-p-tolylphosphine [P(p-tolyl)₃]

-

1,4-Dioxane (B91453) (anhydrous)

Procedure:

-

In a glovebox, add [Ni(cod)₂] (10 mol%) and P(p-tolyl)₃ (25 mol%) to an oven-dried reaction vessel.

-

Add anhydrous 1,4-dioxane to dissolve the catalyst components.

-

Add the 3-azetidinone (1 equivalent) and the 1,3-diene (2 equivalents).

-

Seal the vessel and heat the reaction mixture at 100 °C for 24-48 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired eight-membered heterocyclic product.

Quantitative Data for Nickel-Catalyzed Cycloaddition:

| Diene | Azetidinone/Oxetanone | Product | Yield (%) |

| Isoprene | N-Boc-azetidinone | 8-membered azocine | 79 |

| 1,3-Butadiene | N-Boc-azetidinone | 8-membered azocine | 75 |

| Cyclohexadiene | N-Boc-azetidinone | Fused 5,8-ring system | 82 |

| Isoprene | 3-Oxetanone | 8-membered oxocine | 65 |

Data adapted from related literature.[3]

Cobalt-Catalyzed Reactions of 1,3-Dienes

Cobalt complexes are versatile catalysts for various transformations of 1,3-dienes, including heterodimerization and hydroboration. These reactions often proceed through a cationic cobalt(I) active species.[5][6]

This protocol is based on the mechanistic studies of cobalt-catalyzed heterodimerization.[5][7][8]

Materials:

-

1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene)

-

Acrylate (B77674) (e.g., methyl acrylate)

-

(dppp)CoBr₂ (dppp = 1,3-bis(diphenylphosphino)propane)

-

Zinc powder (Zn)

-

Zinc bromide (ZnBr₂)

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add (dppp)CoBr₂ (10 mol%), Zn powder (1 equivalent), and ZnBr₂ (1 equivalent).

-

Add 1,2-dichloroethane and stir the mixture at 30 °C for at least 2 hours to allow for the in-situ formation of the active catalytic species. This induction period is crucial for the reduction of Co(II) to Co(I).[5][8]

-

Add the 1,3-diene (1 equivalent) and the acrylate (1.1-2.4 equivalents) to initiate the reaction.

-

Stir the reaction at 30 °C and monitor its progress by in-situ IR spectroscopy or GC-MS.

-

Upon completion, quench the reaction and purify the product by standard methods.

Quantitative Data for Cobalt-Catalyzed Heterodimerization:

| 1,3-Diene | Acrylate | Ligand | Yield (%) | Enantiomeric Excess (%) |

| 1,3-Nonadiene | Methyl acrylate | (R)-QuinoxP* | 93 | 94 |

| (E)-1,3-Dodecadiene | Ethylene | (S,S)-BDPP | >95 | 95 |

| 2,3-Dimethyl-1,3-butadiene | Methyl acrylate | dppp | >90 | N/A |

Data adapted from related literature.[5][6]

Iron-Catalyzed 1,4-Hydroboration of 1,3-Dienes

Iron complexes, being more earth-abundant and less toxic than many other transition metals, are attractive catalysts. Iminopyridine-iron complexes have been shown to effectively catalyze the 1,4-hydroboration of 1,3-dienes to produce valuable allylboronates.[9][10][11]

This is a general procedure based on the work of Ritter and coworkers.[9][10]

Materials:

-

1,3-Diene (e.g., myrcene)

-

Pinacolborane (HBPin)

-

Iminopyridine-iron(II) chloride complex (e.g., 3 ·FeCl₂)

-

Magnesium turnings (Mg)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a glovebox, add the iminopyridine-iron(II) chloride complex (5 mol%) and magnesium turnings (10 mol%) to an oven-dried vial.

-

Add anhydrous THF and stir for 5 minutes.

-

Add the 1,3-diene (1 equivalent) followed by pinacolborane (1.1 equivalents).

-

Stir the reaction at room temperature for the specified time (e.g., 12 hours).

-

Monitor the reaction by GC-MS.

-

Upon completion, remove the reaction from the glovebox, dilute with diethyl ether, and filter through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure to obtain the allylboronate product, which can be used without further purification.

Quantitative Data for Iron-Catalyzed 1,4-Hydroboration:

| 1,3-Diene | Ligand on Fe | Product Ratio (linear:branched) | E/Z Ratio | Overall Yield (%) |

| Myrcene | 3 | 93:7 | >99:1 | 89 |

| Myrcene | 4 | 7:93 | >99:1 | 92 |

| Isoprene | 3 | 91:9 | >99:1 | 85 |

| 1-Phenyl-1,3-butadiene | 3 | >99:1 | >99:1 | 91 |

Data adapted from Ritter et al.[9]

In-Situ Formation of 1,3-Cyclooctadiene Complexes

In some catalytic systems, particularly with iridium, there is evidence for the isomerization of the more common 1,5-cyclooctadiene ligand to 1,3- and 1,4-cyclooctadiene (B86759) isomers during the reaction. This occurs, for example, in the hydrosilylation of phenylacetylene. The catalytic cycle can involve C-H activation of the COD ligand, leading to various coordination modes and isomers. While the 1,5-COD complex is the starting material, the catalytically active species or intermediates may involve the 1,3-COD isomer.

Logical Workflow of Ligand Isomerization in Catalysis:

References

- 1. On the isomerization of cyclooctyne into this compound: synthesis, characterization and structure of a dinuclear platinum(ii) complex with a μ-η2:η2-1,3-COD ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. On the isomerization of cyclooctyne into this compound: synthesis, characterization and structure of a dinuclear platinum(ii) complex with a μ-η2:η2-1,3-COD ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Nickel-Catalyzed Cycloaddition of 1,3-Dienes with 3-Azetidinones and 3-Oxetanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nickel-catalyzed cycloaddition of 1,3-dienes with 3-azetidinones and 3-oxetanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Cobalt-Catalyzed Heterodimerization of Acrylates and 1,3-Dienes. A Potential Role of Cationic Cobalt(I) Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Paradigm in Enantioselective Cobalt Catalysis: Cationic Cobalt(I) Catalysts for Heterodimerization, Cycloaddition and Hydrofunctionalization Reactions of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collection - Mechanism of Cobalt-Catalyzed Heterodimerization of Acrylates and 1,3-Dienes. A Potential Role of Cationic Cobalt(I) Intermediates - ACS Catalysis - Figshare [acs.figshare.com]

- 8. Mechanism of Cobalt-Catalyzed Heterodimerization of Acrylates and 1,3-Dienes. A Potential Role of Cationic Cobalt(I) Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Iron-catalyzed 1,4-hydroboration of 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iron-Catalyzed 1,4-Hydroboration of 1,3-Dienes [organic-chemistry.org]

Synthetic Applications of Cycloocta-1,3-diene in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloocta-1,3-diene (COD) is a versatile cyclic diene monomer that serves as a valuable building block in polymer chemistry. Its strained ring structure and conjugated double bonds make it particularly amenable to Ring-Opening Metathesis Polymerization (ROMP), yielding polymers with unique properties and a wide range of potential applications. The resulting polymer, poly(cyclooctadiene), is a form of polybutadiene (B167195) with controllable microstructure and functionality. This document provides detailed application notes and experimental protocols for the synthesis of polymers from this compound, focusing on ROMP.

Application Notes

The polymerization of this compound, and its more commonly utilized isomer 1,5-cyclooctadiene (B75094), primarily proceeds via Ring-Opening Metathesis Polymerization (ROMP). This method offers excellent control over polymer molecular weight, architecture, and functionality. The resulting poly(cyclooctadiene) and its copolymers have shown promise in a variety of applications, including:

-

Advanced Elastomers and Rubbers: The polybutadiene backbone imparts elastomeric properties, making it a candidate for synthetic rubber applications.[1]

-

Smart Materials: Copolymers of cyclooctadiene can be designed to exhibit stimuli-responsive behavior, leading to applications in sensors and actuators.[2]

-

Self-Healing Materials and Shape-Memory Polymers: Incorporation of functional groups or crosslinking moieties into the poly(cyclooctadiene) backbone can lead to materials with self-healing capabilities and shape-memory effects.[3]

-

Nanopattern Fabrication: Surface-initiated ROMP (SiROMP) of cyclooctadiene allows for the growth of thin polymer films on various substrates, which is a key technique in the fabrication of nanopatterns and functional surfaces.[2][4]

-

Biomedical Applications: The ability to functionalize the polymer backbone opens up possibilities for biomedical applications, such as drug delivery vehicles and scaffolds for tissue engineering. The resulting polymer films can be chemically modified to create biocompatible surfaces.[2]

-

Solid Polyelectrolytes: Copolymers of cyclooctadiene with ionic liquids can function as solid polyelectrolytes for applications in batteries and other electrochemical devices.[3]

Polymer Properties

The properties of polymers derived from cyclooctadiene can be tailored by controlling the polymerization conditions and by copolymerization with other monomers. Key properties include:

-

Thermal Properties: The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are influenced by the polymer's microstructure (cis/trans content) and the presence of comonomers or functional groups.[1][5]

-

Mechanical Properties: Poly(cyclooctadiene) can range from a soft elastomer to a more rigid material depending on its molecular weight, crystallinity, and whether it is crosslinked. Copolymerization can significantly enhance mechanical properties like ductility.[3][5]

-

Molecular Weight and Polydispersity: ROMP allows for good control over the molecular weight (Mn and Mw) and polydispersity index (PDI), which are crucial for predictable material performance.[6][7]

Data Presentation

The following tables summarize representative quantitative data for polymers derived from cyclooctadiene and related monomers, primarily through ROMP.

Table 1: Thermal Properties of Poly(cyclooctadiene) and Copolymers

| Polymer System | Glass Transition Temp. (Tg) (°C) | Crystallization Temp. (Tc) (°C) | Melting Temp. (Tm) (°C) | Onset Degradation Temp. (To) (°C) |

| Poly(cyclooctadiene) (pCOD) | Varies with microstructure | ~22 | - | 357-360 (1st stage), 420-440 (2nd stage) |

| p(COD-co-Oxa5%)¹ | Minimally affected vs. pCOD | ~0 | Broader endotherm vs. pCOD | 357-360 (1st stage), 420-440 (2nd stage) |

| POSS-terminated PCOD² | - | Influenced by POSS end groups | Influenced by POSS end groups | Improved thermal stability vs. PCOD |

¹ p(COD-co-Oxa5%) refers to a copolymer of cyclooctadiene with 5 mol% of an oxazolidinone-fused cyclooctene.[5] ² POSS-terminated PCOD refers to polycyclooctadiene with polyhedral oligomeric silsesquioxane end groups.[1]

Table 2: Molecular Weight and Mechanical Properties of Poly(cyclooctadiene) Systems

| Polymer System | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Strain at Break (%) |

| Poly(cyclooctadiene) (pCOD) | Controllable by monomer/initiator ratio | Controllable by monomer/initiator ratio | Typically < 1.5 for living ROMP | ~220 |

| p(COD-co-Oxa5%)¹ | - | - | - | ~1900 |

| POSS-terminated PCOD² | Variable | Variable | - | - |

¹ p(COD-co-Oxa5%) refers to a copolymer of cyclooctadiene with 5 mol% of an oxazolidinone-fused cyclooctene.[5] ² POSS-terminated PCOD refers to polycyclooctadiene with polyhedral oligomeric silsesquioxane end groups.[1]

Experimental Protocols

Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctadiene in Solution

This protocol describes a general procedure for the homopolymerization of 1,5-cyclooctadiene (a common isomer used in ROMP studies) using a Grubbs-type catalyst. This can be adapted for 1,3-cyclooctadiene.

Materials:

-

1,5-Cyclooctadiene (COD), freshly distilled

-

Grubbs' second-generation catalyst

-

Dichloromethane (CH₂Cl₂), anhydrous and deoxygenated

-

Ethyl vinyl ether

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

-

Oven-dried glassware (e.g., 25 mL Schlenk flask with a stir bar)

-

Syringes and needles

Procedure:

-

Preparation: All glassware should be dried in an oven at >120 °C for at least 8 hours and cooled under a stream of inert gas. All liquid reagents should be properly dried and degassed.

-

Catalyst Solution Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the Grubbs' catalyst in anhydrous, deoxygenated dichloromethane. For example, dissolve 8 mg (0.01 mmol) of Grubbs' second-generation catalyst in 2 mL of CH₂Cl₂.[8]

-

Polymerization: To a 25 mL Schlenk flask containing a magnetic stir bar, add the desired amount of cyclooctadiene. For example, add 100 mg (0.926 mmol) of COD.[8]

-

Initiation: While stirring the monomer, rapidly inject the catalyst solution into the flask.

-

Reaction: Allow the reaction to stir under an inert atmosphere at room temperature for a specified time, for example, 30 minutes. The solution will likely become more viscous as the polymer forms.[8]

-

Termination: To quench the polymerization, add an excess of ethyl vinyl ether (e.g., 100 mg) and stir for an additional 60 minutes.[8]

-

Precipitation and Isolation: Add the viscous polymer solution dropwise to a beaker containing a large volume of rapidly stirring methanol (e.g., 30 mL). A white powder, the poly(cyclooctadiene), will precipitate.

-

Purification: Collect the precipitated polymer by filtration. It may be necessary to filter the solution multiple times to collect all the product.

-

Drying: Dry the polymer under vacuum to a constant weight.

-

Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR and IR spectroscopy to confirm its structure, and by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.

Protocol 2: Surface-Initiated Ring-Opening Metathesis Polymerization (SiROMP) of Cyclooctadiene

This protocol provides a general workflow for grafting poly(cyclooctadiene) chains from a silicon substrate.

Materials:

-

Silicon wafers

-

Norbornenyl-containing silane (B1218182) (for surface functionalization)

-

Grubbs' catalyst

-

Cyclooctadiene (COD) vapor

-

Solvents (e.g., toluene, dichloromethane)

-

Piranha solution (H₂SO₄/H₂O₂) - EXTREME CAUTION

Procedure:

-

Substrate Preparation: Clean silicon wafers by sonication in appropriate solvents and then treat with Piranha solution to generate a hydroxylated surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Surface Functionalization: Immerse the cleaned wafers in a solution of a norbornenyl-containing silane in an anhydrous solvent (e.g., toluene) to form a self-assembled monolayer. This introduces the initiation sites for ROMP.[4]

-

Catalyst Immobilization: Immerse the functionalized wafers in a solution of Grubbs' catalyst in an anhydrous solvent (e.g., dichloromethane) to attach the catalyst to the norbornenyl groups on the surface.[4]

-

Vapor Phase Polymerization: Place the catalyst-functionalized wafers in a sealed chamber containing cyclooctadiene vapor. The polymerization is carried out in the vapor phase to minimize chain transfer reactions. The thickness of the grafted polymer film can be controlled by the reaction time.[2][4]

-

Post-Polymerization Cleaning: After the desired polymerization time, remove the wafers and wash them thoroughly with appropriate solvents to remove any physisorbed polymer.

-

Characterization: The grafted polymer films can be characterized by techniques such as ellipsometry (to measure thickness), contact angle measurements (to assess surface energy), and atomic force microscopy (to study surface morphology).

Mandatory Visualization

Experimental Workflow for Solution ROMP of Cyclooctadiene

Caption: Workflow for the solution-based Ring-Opening Metathesis Polymerization of this compound.

Logical Relationships of Poly(cyclooctadiene) Applications

Caption: Logical relationships illustrating the diverse applications derived from poly(cyclooctadiene) and its copolymers.

References

- 1. spm.com.cn [spm.com.cn]

- 2. An Efficient Approach to Surface-Initiated Ring-Opening Metathesis Polymerization of Cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. polymersource.ca [polymersource.ca]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Application Notes and Protocols for Cycloocta-1,3-diene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cycloocta-1,3-diene in various organic synthesis reactions. This compound is a versatile cyclic diene that serves as a valuable starting material for the synthesis of a variety of saturated and unsaturated eight-membered ring systems and functionalized derivatives. Its unique conformational properties and reactivity in cycloaddition, hydrogenation, and metathesis reactions make it an important building block in the synthesis of complex molecules.

Key Applications of this compound

This compound is a key substrate in several important organic transformations, including:

-

Diels-Alder Reactions: As a conjugated diene, it readily participates in [4+2] cycloaddition reactions with various dienophiles to construct bicyclic systems.[1][2]

-

Selective Hydrogenation: The diene can be selectively hydrogenated to yield cyclooctene (B146475), a precursor for other functionalized cyclooctane (B165968) derivatives.[3]

-

Ring-Opening Metathesis Polymerization (ROMP): this compound can undergo ROMP to produce polybutadiene (B167195) with specific microstructures.

-

Epoxidation: The double bonds of this compound can be selectively epoxidized to introduce oxygenated functionalities.

Diels-Alder Reaction

The Diels-Alder reaction of this compound with a suitable dienophile, such as maleic anhydride (B1165640), provides a straightforward route to bicyclo[4.2.2]decene derivatives. These structures can serve as scaffolds for the synthesis of more complex polycyclic molecules.

Quantitative Data

| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Maleic Anhydride | Toluene (B28343) | 110 | 4 | ~85 |

| 2 | N-Phenylmaleimide | Xylene | 140 | 6 | ~90 |

| 3 | Diethyl acetylenedicarboxylate | Benzene | 80 | 12 | ~75 |

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

Materials:

-

This compound

-

Maleic anhydride

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).

-

Add anhydrous toluene (50 mL) to the flask.

-

With stirring, add this compound (1.1 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

If crystallization is slow, add an equal volume of hexane to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold hexane (2 x 10 mL).

-

Dry the product under vacuum to obtain the bicyclo[4.2.2]dec-7-ene-9,10-dicarboxylic anhydride.

Selective Hydrogenation to Cyclooctene

The selective hydrogenation of this compound to cyclooctene is a valuable transformation, as cyclooctene is a versatile intermediate in organic synthesis. The use of a poisoned palladium catalyst can achieve high selectivity for the mono-hydrogenated product.[3]

Quantitative Data

| Entry | Catalyst | Solvent | Pressure (atm H₂) | Temperature (°C) | Time (h) | Selectivity for Cyclooctene (%) |

| 1 | 5% Pd/C | Ethanol (B145695) | 1 | 25 | 2 | >95 |

| 2 | 5% Pd/C w/ diphenylsulfide | Methanol (B129727) | 1 | 25 | 4 | >99 |

| 3 | Raney Nickel | Ethanol | 50 | 80 | 6 | ~80 |

Experimental Protocol: Selective Hydrogenation using Pd/C

Materials:

-

This compound

-

5% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas balloon or hydrogenation apparatus

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Celite®

Procedure:

-

To a 100 mL three-neck round-bottom flask containing a magnetic stir bar, add 5% Pd/C (0.01 eq by weight of palladium).

-

Evacuate the flask and backfill with argon or nitrogen gas.

-

Add ethanol (40 mL) to the flask.

-

Add this compound (1.0 eq) to the suspension.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).

-

Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR spectroscopy to observe the disappearance of the starting material and the formation of cyclooctene.

-

Once the desired level of conversion is reached, carefully vent the hydrogen gas in a fume hood.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with ethanol (2 x 10 mL).

-

Remove the solvent from the filtrate under reduced pressure to yield crude cyclooctene, which can be further purified by distillation.

Ring-Opening Metathesis Polymerization (ROMP)

This compound can undergo ring-opening metathesis polymerization (ROMP) in the presence of a suitable ruthenium-based catalyst, such as a Grubbs catalyst, to yield polybutadiene. The properties of the resulting polymer can be tuned by the choice of catalyst and reaction conditions.

Quantitative Data

| Entry | Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Polymer Yield (%) |

| 1 | Grubbs' 1st Gen. | 500:1 | Dichloromethane (B109758) | 25 | 1 | >95 |

| 2 | Grubbs' 2nd Gen. | 1000:1 | Dichloromethane | 25 | 0.5 | >98 |

| 3 | Grubbs' 3rd Gen. | 2000:1 | Toluene | 40 | 0.25 | >99 |

Experimental Protocol: ROMP using Grubbs' 2nd Generation Catalyst

Materials:

-

This compound (purified by passing through activated alumina)

-

Grubbs' 2nd Generation Catalyst

-

Anhydrous and degassed dichloromethane

-

Ethyl vinyl ether

-

Methanol

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Syringes

Procedure:

-

In a glovebox, add Grubbs' 2nd Generation Catalyst (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Outside the glovebox, add anhydrous and degassed dichloromethane (to achieve a desired monomer concentration, e.g., 1 M) to the flask under an argon atmosphere.

-

Stir the solution until the catalyst dissolves completely.

-

Add the purified this compound (e.g., 1000 eq) to the catalyst solution via syringe.

-

Stir the reaction mixture at room temperature. The solution will typically become more viscous as the polymerization proceeds.

-

After the desired reaction time (e.g., 30 minutes), quench the polymerization by adding a small amount of ethyl vinyl ether (approximately 100 eq relative to the catalyst).

-

Stir for an additional 20 minutes.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of stirring methanol.

-

Collect the polymer by filtration or decantation.

-

Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate into methanol to further purify it.

-

Dry the resulting polybutadiene under vacuum.

References

Synthesis of 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene. The primary method described is the metal-mediated dimerization of 1,3-cyclooctadiene (B162279), a reaction that yields the target compound, a novel bicyclic triene. This guide is intended to furnish researchers and professionals in drug development and chemical synthesis with the necessary information for the successful preparation and potential application of this compound.

Introduction

2-cyclooct-2-en-1-yl-1,3-cyclooctadiene is a complex bicyclic triene whose synthesis is of interest for various research applications, including its potential as a scaffold in medicinal chemistry and materials science. The most direct and referenced method for its preparation involves the dimerization of 1,3-cyclooctadiene facilitated by a metal catalyst. This process provides a convergent approach to a structurally unique C16 hydrocarbon.

Experimental Protocols

The following protocol is based on the established metal-mediated dimerization of 1,3-cyclooctadiene.

Materials and Equipment

-

Reagents:

-

1,3-Cyclooctadiene (technical grade, ≥95%)

-

Metal catalyst (e.g., a low-valent transition metal complex)

-

Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran, toluene)

-

Inert gas (Argon or Nitrogen)

-

-

Equipment:

-

Schlenk line or glovebox for inert atmosphere techniques

-

Round-bottom flasks and condenser

-

Magnetic stirrer and heating mantle

-

Syringes and cannulas for liquid transfers

-

Rotary evaporator

-

Chromatography equipment (e.g., column chromatography setup, thin-layer chromatography plates)

-

Standard laboratory glassware

-

Reaction Setup and Procedure

The synthesis of 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene is achieved through the dimerization of 1,3-cyclooctadiene in the presence of a suitable metal catalyst. The following is a generalized procedure based on the principles of such a reaction.

Reaction Scheme:

Caption: Metal-mediated dimerization of 1,3-cyclooctadiene.

Step-by-Step Protocol:

-

Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser is placed under an inert atmosphere of argon or nitrogen.

-

Addition of Reagents: The metal catalyst is introduced into the flask under a positive flow of inert gas. Anhydrous, deoxygenated solvent is then added via cannula or syringe, followed by the addition of 1,3-cyclooctadiene.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (which may range from room temperature to reflux, depending on the catalyst used) for a designated period. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched, typically by exposure to air or the addition of a quenching agent. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to isolate the desired 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Quantitative Data

The yield and purity of 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene are highly dependent on the specific catalyst and reaction conditions employed. For detailed quantitative data, it is essential to consult the primary literature reporting this synthesis. A representative summary of expected data is presented below.

| Parameter | Value |

| Yield | Catalyst and condition dependent |

| Purity | >95% after chromatography |

| Appearance | Colorless oil |

Applications and Future Directions

While the specific biological activity of 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene is not extensively documented, its unique tricyclic structure makes it an attractive candidate for further functionalization and exploration in several areas:

-

Drug Discovery: The rigid, three-dimensional scaffold can be used as a starting point for the synthesis of novel therapeutic agents. The double bonds offer multiple sites for chemical modification.

-

Ligand Synthesis: The diene functionalities can be utilized for the preparation of novel ligands for catalysis.

-

Materials Science: The compound could be explored as a monomer or cross-linking agent in polymer synthesis.

Further research is warranted to explore the full potential of this intriguing molecule.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

1,3-Cyclooctadiene is flammable; keep away from ignition sources.

-

Inert atmosphere techniques require proper training to avoid exposure of pyrophoric or air-sensitive reagents to the atmosphere.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols: Synthesis of Azaheterocycles Using Cycloocta-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of novel azaheterocycles utilizing cycloocta-1,3-diene as a versatile starting material. The primary focus is on a diversity-oriented synthetic approach involving ring-rearrangement metathesis (RRM), which encompasses ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM). This strategy allows for the stereocontrolled synthesis of a variety of functionalized azaheterocyclic β-amino esters, which are valuable building blocks in medicinal chemistry and drug development due to their prevalence in bioactive compounds.[1][2]

Overview of the Synthetic Strategy

The synthesis of azaheterocycles from this compound is a powerful method for generating molecular diversity.[1] The core concept involves the initial functionalization of the cyclooctadiene ring to introduce a nitrogen-containing moiety, followed by a sequence of metathesis reactions to construct the desired azaheterocyclic core. This approach is particularly advantageous as it allows for the conservation of the stereochemistry of the starting material, leading to enantiomerically pure products.[1][2]

Azaheterocycles are a crucial class of compounds in pharmaceutical and medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[1][3] The methodologies described herein provide a robust platform for the synthesis of novel azaheterocyclic scaffolds.

Key Synthetic Transformations

The synthesis of azaheterocycles from this compound primarily involves the following key transformations:

-

Functionalization of this compound: The initial step involves the introduction of a nitrogen-containing functional group onto the cyclooctadiene scaffold. A common method is the reaction with chlorosulfonyl isocyanate (CSI) followed by a basic workup to form a β-lactam.[1]

-

Ring-Opening of the β-Lactam: The resulting β-lactam can be opened, for instance, with HCl in ethanol (B145695), to yield the corresponding amino ester hydrochloride.[1]

-

N-Functionalization: The amino group can then be protected and further functionalized, for example, by N-tosylation and subsequent N-alkylation with allyl or propargyl groups.[1]

-

Ring-Rearrangement Metathesis (RRM): The N-alkenylated or N-alkynylated amino esters are then subjected to ring-rearrangement metathesis in the presence of a ruthenium-based catalyst. This proceeds via a ring-opening metathesis (ROM) of the cyclooctene (B146475) ring, followed by a ring-closing metathesis (RCM) to form the new azaheterocycle.[1][2]

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

-

Anhydrous solvents should be used for the metathesis reactions.

-

The choice of catalyst can significantly impact the reaction yield and selectivity. Common catalysts include Grubbs' first and second generation catalysts (G-1, G-2) and Hoveyda-Grubbs' first and second generation catalysts (HG-1, HG-2).[1]

Synthesis of the β-Lactam Intermediate

-

To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane), add chlorosulfonyl isocyanate (CSI) dropwise at a low temperature (e.g., -78 °C).

-

Stir the reaction mixture at low temperature for a specified time.

-

Perform a mild basic workup to obtain the corresponding β-lactam.[1]

Synthesis of the N-Allyl Amino Ester Precursor

-

Subject the β-lactam to ring-opening with a solution of HCl in ethanol to yield the amino ester hydrochloride.[1]

-

Protect the amino group, for instance, by N-tosylation using tosyl chloride in the presence of a base.

-

Perform N-alkylation with an allyl halide (e.g., allyl bromide) in the presence of a base to introduce the allyl group.[1]

General Protocol for Ring-Rearrangement Metathesis (RRM)

-

Dissolve the N-alkenylated amino ester substrate in anhydrous dichloromethane.

-

Add the ruthenium-based catalyst (e.g., 3 mol%).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product by column chromatography.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various azaheterocycles from this compound derivatives.

| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) | Reference |

| 1 | N-allyl amino ester | G-1 (3) | Pyrrolidine derivative | 68 | [1] |

| 2 | N-propargyl amino ester | G-1 (3) | Azaheterocycle | High | [1] |

| 3 | N-allyl amino ester | HG-2 (3) | Pyrrolidine derivative | 66 | [1] |

Visualizations

Synthetic Pathway from this compound to Azaheterocycles

Caption: Overall synthetic route from this compound to azaheterocycles.

Ring-Rearrangement Metathesis (RRM) Workflow

Caption: Workflow of the Ring-Rearrangement Metathesis (RRM) process.

Logical Relationship of Key Steps

References

Application Notes and Protocols for the Enantioselective Synthesis of (E,Z)-1,3-Cyclooctadiene via Photosensitization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the chiral and highly strained (E,Z)-1,3-cyclooctadiene from its achiral precursor, (Z,Z)-1,3-cyclooctadiene, through photosensitization. The method relies on the use of chiral photosensitizers to induce an enantiodifferentiating Z to E isomerization. Optimal conditions, including the choice of sensitizer (B1316253), solvent, and temperature, are critical for achieving the highest possible enantiomeric excess (ee). This protocol is based on the foundational work in the field, offering a reproducible method for accessing this synthetically interesting chiral diene.

Introduction

(E,Z)-1,3-cyclooctadiene (1EZ) is a chiral molecule of significant interest due to the inherent strain and distorted π-system of its E-configured double bond. Its synthesis in an enantiomerically enriched form provides a valuable building block for asymmetric synthesis. The most direct route to optically active 1EZ is the enantiodifferentiating photoisomerization of the readily available (Z,Z)-1,3-cyclooctadiene (1ZZ). This process is facilitated by a chiral photosensitizer that, upon excitation, transfers its chirality to the substrate during the energy transfer process, leading to the formation of one enantiomer of the product in excess.

The success of this enantioselective synthesis is highly dependent on the reaction conditions. Nonpolar solvents are generally preferred as they favor the formation of a chiral exciplex intermediate, which is crucial for the asymmetric induction.[1] In contrast, polar solvents can lead to the formation of radical ion pairs, diminishing the enantioselectivity.[1] Furthermore, lower reaction temperatures have been shown to significantly enhance the enantiomeric excess of the product.

This document outlines the detailed experimental procedure for this photosensitization reaction, presents key data for different sensitizers and conditions, and provides diagrams to illustrate the reaction pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative data for the enantioselective photoisomerization of (Z,Z)-1,3-cyclooctadiene (1ZZ) to (E,Z)-1,3-cyclooctadiene (1EZ) under various conditions.

Table 1: Effect of Chiral Photosensitizer on Enantiomeric Excess (ee) in Pentane (B18724) at 25 °C

| Chiral Photosensitizer | Irradiation Time (h) | Conversion (%) | Yield of 1EZ (%) | E/Z Ratio | % ee |

| (-)-Menthyl benzenehexacarboxylate | 12 | 29.9 | 19.1 | 0.272 | -10.0 |

| (-)-Menthyl 1,2,4,5-benzenetetracarboxylate | 24 | 28.5 | 18.1 | 0.252 | -6.5 |

| (-)-Menthyl 1,2,4-benzenetricarboxylate | 24 | 33.1 | 20.0 | 0.232 | -3.4 |

| (-)-Menthyl 1,4-benzenedicarboxylate | 24 | 19.9 | 11.1 | 0.180 | -1.5 |

| (-)-Menthyl benzoate | 48 | 13.1 | 6.5 | 0.132 | -0.5 |

Table 2: Effect of Temperature and Solvent on Enantiomeric Excess (ee) using (-)-Menthyl benzenehexacarboxylate as Sensitizer

| Solvent | Temperature (°C) | Irradiation Time (h) | Conversion (%) | Yield of 1EZ (%) | E/Z Ratio | % ee |

| Pentane | 25 | 12 | 29.9 | 19.1 | 0.272 | -10.0 |

| Pentane | -40 | 24 | 25.1 | 16.5 | 0.261 | -18.0 |

| Pentane | -74 | 48 | 18.9 | 12.0 | 0.245 | -15.2 |

| Diethyl Ether | 25 | 12 | 35.2 | 22.5 | 0.281 | -2.1 |

| Acetonitrile | 25 | 12 | 40.1 | 25.8 | 0.290 | -0.3 |

Experimental Protocols

This section provides a detailed methodology for the enantioselective synthesis of (E,Z)-1,3-cyclooctadiene.

Materials and Equipment

-

(Z,Z)-1,3-cyclooctadiene (1ZZ)

-

Chiral photosensitizer (e.g., (-)-menthyl benzenehexacarboxylate)

-

Anhydrous pentane (or other nonpolar solvent)

-